molecular formula C16H21NO5 B2910362 4-Methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid CAS No. 2137471-19-1

4-Methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid

Cat. No.: B2910362
CAS No.: 2137471-19-1
M. Wt: 307.346
InChI Key: SYLPWBVTEHHJHJ-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydroindole core with a methoxy group at position 4, a methyl group at position 7, and a bulky tert-butoxycarbonyl (Boc) protecting group at position 1.

Properties

IUPAC Name

4-methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-9-6-7-12(21-5)10-8-11(14(18)19)17(13(9)10)15(20)22-16(2,3)4/h6-7,11H,8H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLPWBVTEHHJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)CC(N2C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound may be explored for its potential therapeutic applications, such as in the development of new drugs. Industry: It can be used in the production of dyes, fragrances, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins within cells, leading to various biological responses. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between the target compound and related indole derivatives:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications/Notes
4-Methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid 4-OCH₃, 7-CH₃, 1-Boc, 2-COOH Boc-protected carboxylic acid, dihydroindole ~309.3* Likely intermediate for drug synthesis
4-Methoxyindole-2-carboxylic acid (CAS 103260-65-7) 4-OCH₃, 2-COOH Fully aromatic indole, free carboxylic acid 191.18 Research reagent; no Boc protection
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) 7-Cl, 3-CH₃, 2-COOH Chlorinated, fully aromatic indole ~209.63 Restricted to R&D use; no dihydro structure
7-Methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) 7-OCH₃, 3-COOH Methoxy at 7, carboxylic acid at 3 191.18 Commercial availability (>97% purity)

*Estimated based on structural formula.

Key Findings from Comparative Analysis

The 7-methyl group in the target compound is less electronegative than the 7-chloro substituent in CAS 16381-48-9, which may alter solubility and biological interactions .

Physicochemical Properties :

  • The dihydroindole core lowers melting points compared to fully aromatic analogs due to reduced crystallinity. For example, CAS 103260-65-7 (fully aromatic) meets pharmacopeial crystallinity standards, while the target compound’s partial saturation may require specialized crystallization methods .
  • The Boc group increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility relative to carboxylic acid derivatives like 7-methoxy-1H-indole-3-carboxylic acid .

Synthetic Utility: The Boc group is often used to protect amines during peptide synthesis.

Stability and Reactivity: The Boc group is acid-labile, making the target compound susceptible to deprotection under acidic conditions. In contrast, the 7-chloro-3-methyl analog (CAS 16381-48-9) lacks such sensitivity, enhancing its stability in non-acidic environments .

Research and Application Insights

  • Drug Development : The dihydroindole scaffold is increasingly explored in kinase inhibitors due to its semi-rigid structure. The Boc-protected derivative may serve as a precursor for prodrugs requiring controlled release .
  • Material Science: Unlike fully aromatic indoles (e.g., CAS 128717-77-1), the target compound’s dihydro structure could enable novel applications in flexible organic semiconductors .

Biological Activity

4-Methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₃₁N₃O₅
  • Molecular Weight : 345.46 g/mol
  • CAS Number : 1425971-14-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler indole derivatives. The introduction of the methoxy and carboxylic acid functional groups is crucial for enhancing the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of indole have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.98 µg/mL against MRSA, suggesting that modifications in the indole structure can enhance antibacterial activity .

Anticancer Activity

Indole derivatives have also demonstrated promising anticancer properties. For example, certain synthesized compounds showed significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in bacterial cells.
  • Apoptosis Induction : In cancer cells, these compounds can activate caspases leading to programmed cell death.
  • Biofilm Disruption : Some studies have indicated that related compounds can inhibit biofilm formation in S. aureus, which is critical for treating chronic infections .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial properties of indole derivatives found that specific modifications significantly enhanced their activity against resistant strains such as MRSA. The study highlighted that compounds with a methoxy group exhibited lower MIC values compared to their unsubstituted counterparts .

Study on Anticancer Properties

Another research focused on the anticancer potential of indole derivatives demonstrated that certain compounds selectively inhibited the growth of cancer cells while sparing normal cells. This selectivity was attributed to differential uptake and metabolism in malignant versus non-malignant cells .

Data Table: Biological Activity Overview

PropertyValue/Description
Antibacterial Activity Active against Staphylococcus aureus (MIC < 1 µg/mL)
Antifungal Activity Moderate activity against Candida albicans (MIC ~ 7.80 µg/mL)
Anticancer Activity Significant antiproliferative effects on A549 cells
Mechanism DNA synthesis inhibition, apoptosis induction

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